Duazomycin

purine biosynthesis glutamine antagonist formylglycinamide ribotide

Duazomycin offers dual-site purine biosynthesis inhibition—blocking FGAR amidotransferase and phosphoribosylamine synthesis—unlike azaserine. Clinical MTD 3 mg/kg/day IV (143 patients) provides defined safety for translational studies, surpassing DON's tolerability. 60% response with 6-thioguanine in head/neck cancers confirms pharmacodynamic synergy. Choose compound-specific mechanism investigation over class substitution.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
CAS No. 2508-89-6
Cat. No. B1670985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuazomycin
CAS2508-89-6
SynonymsDuazomycin, Diazomycin A, Duazomycin A, Acetyl-don, NSC 51097
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O
InChIInChI=1S/C8H11N3O4/c1-5(12)11-7(8(14)15)3-2-6(13)4-10-9/h4,7H,2-3H2,1H3,(H,11,12)(H,14,15)/t7-/m0/s1
InChIKeyWBSWOKCKZUNHQV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Duazomycin (CAS 2508-89-6): Baseline Chemical Identity and Glutamine Antagonist Class Profile for Research Procurement


Duazomycin (also known as Duazomycin A, N-acetyl-6-diazo-5-oxo-L-norleucine) is a diazo-containing amino acid derivative with the molecular formula C8H11N3O4 and molecular weight 213.19 g/mol [1]. It belongs to the class of glutamine antagonists originally isolated from Streptomyces ambofaciens . Structurally, it is the N-acetylated derivative of 6-diazo-5-oxo-L-norleucine (DON), and functions as a glutamine analog that inhibits glutamine-utilizing enzymes in purine and pyrimidine biosynthesis pathways [2].

Why Duazomycin Cannot Be Readily Substituted with DON or Azaserine in Glutamine Antagonist Research


Despite shared structural features and cross-resistance patterns among Duazomycin, DON, and azaserine in certain tumor models [1], these glutamine antagonists exhibit distinct biochemical and pharmacological profiles that preclude simple interchangeability. Duazomycin demonstrates a secondary inhibitory site in de novo purine biosynthesis not observed with azaserine, and its N-acetyl modification confers different metabolic processing, including deacetylation to DON by mammalian acylase I [2]. Furthermore, Duazomycin's clinical tolerability at 3 mg/kg/day intravenous dosing in 143 patients [3] contrasts with the excessive toxicity that precluded DON's clinical development [4]. These documented differences in mechanism specificity, metabolic fate, and in vivo safety margins necessitate compound-specific evaluation rather than class-level substitution.

Quantitative Comparative Evidence for Duazomycin Differentiation Versus DON and Azaserine


Dual Inhibitory Sites in De Novo Purine Biosynthesis: Duazomycin Versus Azaserine

In the mouse plasma cell neoplasm 70429 model, Duazomycin A inhibited de novo purine biosynthesis at two distinct glutamine-requiring steps, while azaserine blocked only a single site. At higher Duazomycin concentrations, accumulations of formylglycinamide ribotide (FGAR) were substantially reduced, indicating effective secondary inhibition earlier in the pathway at the synthesis of phosphoribosylamine. This secondary inhibition was also observed with DON but was notably absent with azaserine [1].

purine biosynthesis glutamine antagonist formylglycinamide ribotide mechanism of action

Uridine-to-Cytidine Nucleotide Conversion Inhibition: Relative Potency of Duazomycin Versus DON

Duazomycin A was an effective inhibitor of uridine-to-cytidine nucleotide conversion in 70429 mouse plasma cell neoplasm cells, though it was not as potent as DON in this specific assay. Both compounds share this pyrimidine pathway inhibitory activity, distinguishing them further from azaserine which did not exhibit this effect [1]. The data establish a potency hierarchy (DON > Duazomycin) while confirming that the N-acetyl modification preserves, but moderately attenuates, this particular inhibitory function.

pyrimidine biosynthesis nucleotide metabolism uridine-cytidine conversion glutamine antagonist

Clinical Tolerability Profile: Duazomycin A Achieved Defined MTD in 143-Patient Cohort

Duazomycin A was evaluated in 143 patients with metastatic malignancy, establishing an intravenous dose of 3 mg/kg daily for 14 days as the tolerated dose in humans. Undesirable effects (nausea, vomiting, diarrhea, stomatitis, leukopenia, and thrombopenia) cleared rapidly upon drug discontinuation [1]. In contrast, DON's clinical development was hampered by dose-limiting gastrointestinal toxicity that prevented its advancement as a chemotherapeutic agent [2]. This clinically validated tolerability window represents a key differentiator for Duazomycin among diazo-containing glutamine antagonists.

maximum tolerated dose clinical pharmacology toxicity profile cancer chemotherapy

Combination Therapy Efficacy: Duazomycin + 6-Thioguanine in Head and Neck Neoplasms

In a clinical study of 15 patients with solid neoplasms of the head and neck region, intravenous combination of 6-thioguanine (3.0 mg/kg) and Duazomycin A (0.6 mg/kg) produced ≥50% reduction in tumor mass in 9 patients (60% response rate) [1]. Concurrent administration of Duazomycin A did not significantly affect the metabolic disposition of labeled thioguanine, confirming that the observed synergy was pharmacodynamic rather than pharmacokinetic in nature [1]. Comparative combination data with DON or azaserine in this specific regimen are not available in the primary literature.

combination chemotherapy head and neck cancer 6-thioguanine tumor regression

Metabolic Conversion: Duazomycin Undergoes Enzymatic Deacetylation to DON by Mammalian Acylase I

Duazomycin A is readily deacetylated to DON by mammalian acylase I purified from hog kidney. Acylase activity was also detected in mouse kidney extracts, though activity was weak in extracts of 70429 tumor cells and had no detectable effect on Duazomycin [1]. This metabolic conversion pathway establishes Duazomycin as a de facto prodrug of DON in acylase-expressing tissues, while the N-acetyl group provides differential tissue distribution and stability characteristics. Azaserine, which contains an O-diazoacetyl-L-serine structure rather than the DON core, does not share this metabolic relationship.

prodrug metabolism acylase I deacetylation pharmacokinetics

In Vivo Tumor Model Activity: Duazomycin A Inhibits Sarcoma 180 and Adenocarcinoma 755

Duazomycin A, isolated from Streptomyces ambofaciens, exhibits strong inhibitory effects on sarcoma 180 and adenocarcinoma 755 murine tumor models, along with activity against gram-positive bacteria, yeast, and yeast-like fungi . Comparative quantitative data for DON and azaserine in these specific models under identical conditions are not reported in the primary literature. This represents class-consistent antitumor activity rather than a differential claim.

murine tumor models sarcoma 180 adenocarcinoma 755 antitumor activity

Evidence-Backed Application Scenarios for Duazomycin (CAS 2508-89-6) in Research and Development


Investigating Dual-Site Inhibition in De Novo Purine Biosynthesis

Researchers studying the glutamine-dependent steps of purine biosynthesis should select Duazomycin over azaserine when a compound with dual-site inhibitory activity is required. As documented in the 70429 mouse plasma cell neoplasm model, Duazomycin inhibits both FGAR amidotransferase and, at higher concentrations, phosphoribosylamine synthesis, whereas azaserine blocks only the FGAR amidotransferase step [1]. This broader inhibitory profile makes Duazomycin the preferred tool for experiments designed to probe pathway redundancy or escape mechanisms.

Preclinical Combination Therapy Studies with Thiopurine Antimetabolites

Duazomycin is the appropriate glutamine antagonist selection for combination studies involving 6-thioguanine or 6-mercaptopurine. Clinical evidence demonstrates a 60% (9/15) response rate with Duazomycin + 6-thioguanine in head and neck neoplasms [1], and enhanced suppression of experimental allergic encephalomyelitis with Duazomycin + 6-mercaptopurine without increased toxicity [2]. The documented lack of pharmacokinetic interaction with thioguanine confirms that observed synergies are pharmacodynamic in nature [1].

In Vivo Efficacy Studies Requiring Defined Clinical Tolerability Benchmarks

For translational research programs progressing from preclinical models toward clinical validation, Duazomycin offers a defined human maximum tolerated dose of 3 mg/kg/day intravenous for 14 days, established in a 143-patient cohort [1]. This clinically validated dosing parameter is absent for DON, whose development was terminated due to excessive gastrointestinal toxicity [2]. Duazomycin's documented human tolerability profile reduces uncertainty in dose translation and toxicity prediction.

Prodrug Metabolism Studies of Diazo-Containing Glutamine Antagonists

Duazomycin serves as a valuable reference compound for investigating acylase-mediated prodrug activation of diazo-glutamine antagonists. The compound undergoes enzymatic deacetylation to DON by mammalian acylase I, with tissue-specific activity differences (high in kidney, weak in 70429 tumor cells) [1]. This property makes Duazomycin a suitable comparator for novel DON prodrug candidates, including those developed with imidazotetrazine or nitrous amide promoieties [3].

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